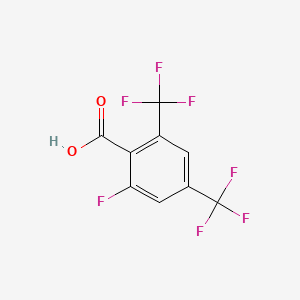

2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid

Übersicht

Beschreibung

2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid is an organic compound used as a laboratory chemical . It has a linear formula of FC6H3(CF3)CO2H and a molecular weight of 208.11 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with fluorine and trifluoromethyl groups attached. The exact structure can be represented by the SMILES string: OC(=O)c1ccc(cc1F)C(F)(F)F .Physical and Chemical Properties Analysis

This compound has a melting point of 168-170 °C (lit.) . It has a density of 1.5±0.1 g/cm^3, a boiling point of 231.4±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

The synthesis and modification of 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid and related compounds have been a subject of extensive research. For instance, Dmowski and Piasecka-Maciejewska (1998) demonstrated the regioselective metalation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene to produce various derivatives, including 2,6-bis(trifluoromethyl)benzoic acid. This process involves several steps, including bromination and fluorination, to yield different acid fluorides and esters (Dmowski & Piasecka-Maciejewska, 1998).

Structure-Metabolism Relationships

Ghauri et al. (1992) explored the structure-metabolism relationships of substituted benzoic acids, including 2-fluoro-4-trifluoromethyl benzoic acid. Their study utilized computational chemistry and NMR spectroscopy to analyze the urinary excretion profiles and metabolic fate of these compounds in rats. They found that phase II glucuronidation or glycine conjugation reactions dominated the metabolism of these compounds (Ghauri et al., 1992).

Material Science Applications

Xie et al. (2001) synthesized soluble fluoro-polyimides using fluorine-containing aromatic diamines derived from 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene. These polymers exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, demonstrating potential applications in engineering plastics and membrane materials (Xie et al., 2001).

Pharmaceutical Applications

Springer et al. (1994) described the synthesis of novel fluorinated prodrugs derived from 2-fluorobenzoic acids. These prodrugs are designed for antibody-directed enzyme prodrug therapy, showcasing the potential of fluorinated benzoic acids in targeted cancer treatment (Springer, Niculescu-Duvaz, & Pedley, 1994).

Polymer Science

Liaw et al. (2007) investigated novel poly(arylene ether)s containing multi-substituted pentaphenylene moiety, highlighting the role of 2-trifluoromethyl-activated bisfluoro monomers in the synthesis of high-performance polymers. These polymers exhibit high glass transition temperatures and excellent thermal stability, making them suitable for advanced material applications (Liaw et al., 2007).

Wirkmechanismus

Target of Action

2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid is a benzoic acid derivative featuring a fluoride and a trifluoromethyl substituents at 2- and 4-positions . It is used as a synthetic building block and can be easily attached to molecular scaffolds through condensation reactions

Mode of Action

A structure-activity relationship study has indicated that the trifluoromethyl and fluoride group introduced by 2-fluoro-4-(trifluoromethyl)benzoic acid improve the agonistic activity of g protein-coupled receptors . The increased potency results from the halogen bonding interaction of the fluorinated groups and proteins .

Biochemical Pathways

It’s known that the compound can undergo functional group exchanges to afford acyl chlorides, aldehydes, and anhydrides .

Result of Action

It’s known that the compound can improve the agonistic activity of g protein-coupled receptors .

Action Environment

It’s known that the compound should be stored in a well-ventilated place and the container should be kept tightly closed .

Safety and Hazards

Zukünftige Richtungen

2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid is used as an organic intermediate in synthesis . It’s also used as a pharmaceutical intermediate and organic intermediate in chemical synthesis . Its future directions will likely continue in these areas, contributing to the development of new compounds and pharmaceuticals.

Biochemische Analyse

Biochemical Properties

2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with specific enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind to certain enzymes, potentially acting as an inhibitor or modulator of enzymatic activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-compound complex and alter the enzyme’s catalytic properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can impact cell signaling by interacting with key signaling molecules, thereby altering the downstream effects on cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under ambient conditions, but its degradation products can have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal or beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in significant changes in cellular and metabolic activity. Toxicity studies have indicated that high doses of this compound can cause adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can influence metabolic flux and alter metabolite levels by modulating the activity of key enzymes in these pathways. For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The distribution pattern of this compound can influence its biochemical effects, as the concentration of the compound in different cellular regions determines its interaction with target biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles within the cell. The subcellular localization of this compound is crucial for its interaction with target enzymes and proteins, as well as for its overall biochemical activity .

Eigenschaften

IUPAC Name |

2-fluoro-4,6-bis(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F7O2/c10-5-2-3(8(11,12)13)1-4(9(14,15)16)6(5)7(17)18/h1-2H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBORTVPNDQHFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

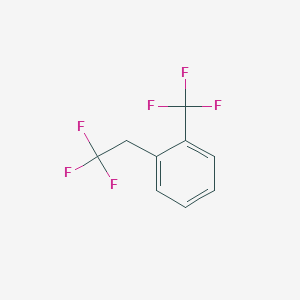

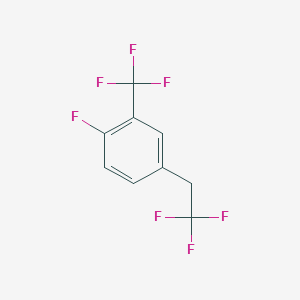

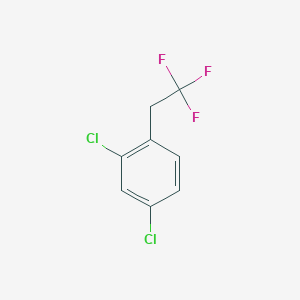

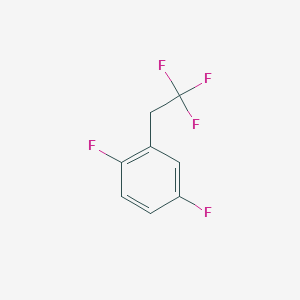

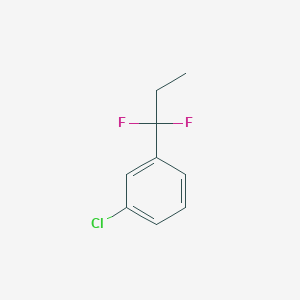

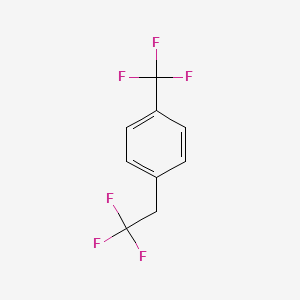

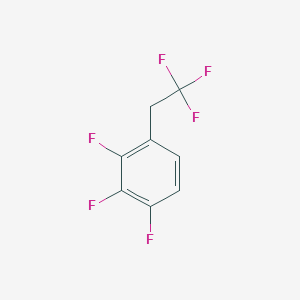

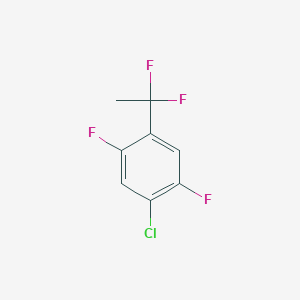

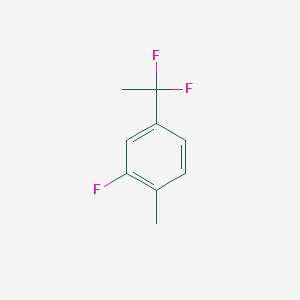

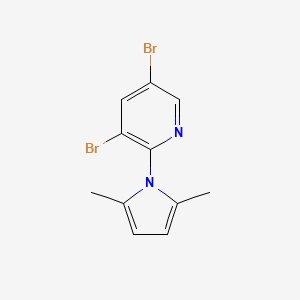

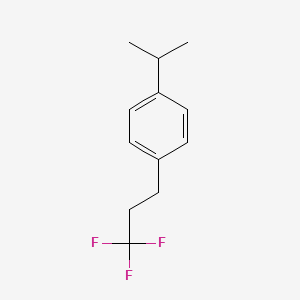

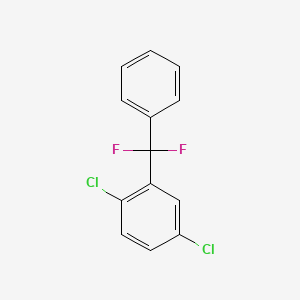

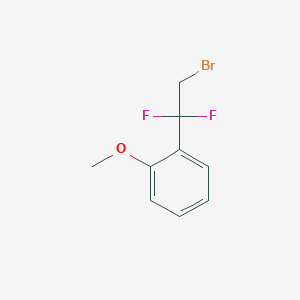

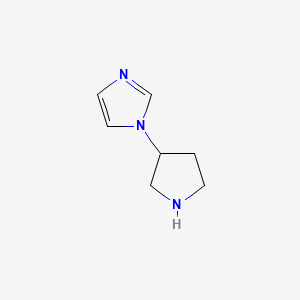

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.